molecular formula C17H32N2O6 B2594841 Bis-N,n'-boc-L-lysine methyl ester CAS No. 2483-48-9

Bis-N,n'-boc-L-lysine methyl ester

Cat. No.: B2594841
CAS No.: 2483-48-9
M. Wt: 360.451
InChI Key: WLPJOHSPBBUIQG-LBPRGKRZSA-N
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Description

Bis-N,n’-boc-L-lysine methyl ester: is a compound that features dual protection of amino functions involving tert-butyl carbamate groups. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-N,n’-boc-L-lysine methyl ester typically involves the protection of the amino groups of L-lysine with tert-butyl carbamate (Boc) groups. This can be achieved through the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methyl esterification of the carboxyl group is then carried out using methanol and a catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of Bis-N,n’-boc-L-lysine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis-N,n’-boc-L-lysine methyl ester is widely used in peptide synthesis as a protected lysine derivative. It allows for the selective introduction of lysine residues into peptides without unwanted side reactions .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a building block for the synthesis of modified peptides and proteins .

Medicine: The compound is utilized in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it an ideal candidate for creating prodrugs and other pharmaceutical agents .

Industry: In the industrial sector, Bis-N,n’-boc-L-lysine methyl ester is used in the production of cationic surfactants and hydrogels. These materials have applications in cosmetics, personal care products, and biomedical devices .

Mechanism of Action

The mechanism of action of Bis-N,n’-boc-L-lysine methyl ester primarily involves its role as a protected lysine derivative. The Boc groups protect the amino functions during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

  • L-Lysine methyl ester dihydrochloride
  • Nα-Acetyl-L-lysine methyl ester hydrochloride
  • L-Leucine methyl ester hydrochloride
  • L-Cysteine methyl ester hydrochloride
  • L-Arginine methyl ester dihydrochloride

Comparison: Bis-N,n’-boc-L-lysine methyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. Unlike other similar compounds, it allows for selective deprotection and functionalization, making it highly versatile in synthetic applications .

Properties

IUPAC Name

methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJOHSPBBUIQG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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